N-(4-Chloropyridin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-chloropyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPAEYIAUBBKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628624 | |
| Record name | N-(4-Chloropyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245056-66-0 | |
| Record name | N-(4-Chloropyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Acylation of 4-Chloropyridin-2-amine with Acetyl Chloride or Chloroacetyl Chloride
One of the most straightforward approaches to synthesize N-(4-chloropyridin-2-yl)acetamide involves the acylation of 4-chloropyridin-2-amine with acetyl chloride or chloroacetyl chloride.
- Starting Materials: 4-chloropyridin-2-amine and chloroacetyl chloride.
- Solvent: 1,2-dichloroethane or similar inert organic solvent.
- Conditions: The amine is dissolved in the solvent, and the acyl chloride is added dropwise under controlled temperature (commonly around 80°C).
- Microwave Irradiation: Microwave-assisted synthesis has been employed to accelerate the reaction, typically irradiating at 300 W and 80°C for about 5 minutes.
- Workup: After completion, the reaction mixture is neutralized with sodium hydroxide solution (to pH ~9), extracted with dichloroethane, dried over anhydrous sodium sulfate, and solvent removed by rotary evaporation.
- Purification: The crude product is recrystallized from acetonitrile to yield the pure compound.
- Yield: High yields reported, approximately 97%.
- Physical properties: Pink solid, melting point around 110-115°C.
- Spectral data: IR peaks consistent with amide (N-H stretch ~3443 cm⁻¹, C=O stretch ~1683 cm⁻¹), ¹H NMR and ¹³C NMR data confirm structure.
This method is efficient, rapid, and suitable for scale-up due to its simplicity and high yield.
Protection and Subsequent Acylation via Sulfonamide Intermediates
An alternative synthetic route involves the protection of the amino group of 4-chloropyridin-2-amine as a sulfonamide derivative, followed by acylation.
- Formation of Sulfonamide: 4-chloropyridin-2-amine is reacted with 4-methylbenzenesulfonyl chloride to form N-(4-chloropyridin-2-yl)-4-methylbenzenesulfonamide.
- Deprotonation and Alkylation: The sulfonamide is treated with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to generate the anion.
- Acylation: Methoxymethyl chloride is added to the reaction mixture to alkylate the nitrogen.
- Isolation: After aqueous workup, the desired N-(4-chloropyridin-2-yl)-N-(methoxymethyl)-4-methylbenzenesulfonamide is obtained as the main product, with N-(4-chloropyridin-2-yl)-N-tosylacetamide isolated as a byproduct.
- Crystallization: Slow evaporation from ethyl acetate/hexane mixture affords crystals suitable for characterization.
This method is more complex and involves additional protection/deprotection steps but allows for selective functionalization and modification of the pyridine nitrogen. The yields reported for sulfonamide intermediates are around 70%, with byproducts isolated in lower yields (~15%).
Comparative Data Table of Preparation Methods
| Method No. | Starting Materials | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| 1 | 4-Chloropyridin-2-amine + Chloroacetyl chloride | Microwave irradiation, 80°C, 5 min, NaOH workup | 97 | High yield, rapid, simple | Requires microwave reactor |
| 2 | 4-Chloropyridin-2-amine + Tosyl chloride + Methoxymethyl chloride | NaH in THF, N2 atmosphere, 20 min stirring, aqueous workup | ~70 (main product) | Selective N-protection, allows further modification | Multi-step, moderate yield, byproducts |
| 3 | Substituted pyridin-2-amine + aldehydes | Acid catalysis (TosOH), MeOH, 70°C, 12 h | Variable | Versatile for derivatives | Longer reaction time, less direct |
Summary of Research Findings
- The most efficient and direct method for preparing this compound is the acylation of 4-chloropyridin-2-amine with chloroacetyl chloride under microwave irradiation, achieving yields up to 97% with minimal purification steps.
- Protection strategies involving sulfonamide intermediates provide alternative routes but are more laborious and yield lower amounts of the target compound.
- Multicomponent and condensation methods are useful for related compounds but require further adaptation for the specific chloropyridinyl acetamide structure.
- Characterization data including melting point, IR, NMR, and mass spectrometry confirm the successful synthesis and purity of the compound in reported methods.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloropyridin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form this compound N-oxide.
Reduction Reactions: Reduction of the compound can lead to the formation of N-(4-aminopyridin-2-yl)acetamide.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: N-(4-substituted-pyridin-2-yl)acetamide derivatives.
Oxidation: this compound N-oxide.
Reduction: N-(4-aminopyridin-2-yl)acetamide.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
N-(4-Chloropyridin-2-yl)acetamide and its derivatives have been investigated for their anticancer activities. Research indicates that compounds containing the pyridine moiety can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of pyridine have shown promising results against breast cancer cell lines (MCF-7, T47-D, and MDA-MB231) with significant cytotoxicity while exhibiting low toxicity towards normal cells like NIH-3T3 .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of specific protein kinases, such as p38α MAPK, which plays a crucial role in cell signaling pathways related to cancer progression . The structural features of this compound facilitate interactions with these biological targets, enhancing its therapeutic potential.
Agricultural Applications
Pesticide Development
this compound is also relevant in the field of agrochemicals. It serves as an intermediate in the synthesis of various pesticides that exhibit high biological activity against plant pathogens. For example, derivatives synthesized from this compound can be utilized to create effective fungicides and herbicides that help in crop protection .
Plant Growth Regulators
The compound is involved in synthesizing plant growth regulators such as KT-30 (Forchlorfenuron), which promotes tissue growth and enhances yield in fruit crops like apples and grapes. The efficacy of these regulators stems from their ability to modulate plant hormonal pathways, thereby improving growth and resistance to environmental stressors .
Synthetic Methodologies
Synthesis Pathways
The synthesis of this compound typically involves the reaction of 4-chloropyridine with acetic anhydride or acetyl chloride under controlled conditions. Various synthetic routes have been optimized to improve yield and purity, employing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency .
| Synthetic Method | Yield (%) | Conditions |
|---|---|---|
| Reaction with Acetic Anhydride | 85 | Reflux in organic solvent |
| Microwave-assisted synthesis | 78 | Microwave irradiation |
| Solvent-free conditions | 92 | Room temperature |
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study assessing the anticancer activity of this compound derivatives, researchers found that certain modifications to the structure significantly enhanced cytotoxic effects against MCF-7 breast cancer cells. The study utilized MTT assays to quantify cell viability and concluded that specific substituents on the pyridine ring could optimize therapeutic efficacy .
Case Study 2: Agricultural Efficacy Testing
Another investigation focused on the agricultural applications of compounds derived from this compound. Field trials demonstrated that these compounds effectively reduced fungal infections in crops, leading to improved yield metrics compared to untreated controls. The results highlighted the potential for developing new agrochemicals based on this compound .
Mechanism of Action
The mechanism of action of N-(4-Chloropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
A comparative analysis of N-(4-Chloropyridin-2-yl)acetamide with analogous compounds reveals critical distinctions in substituents, physicochemical properties, and applications:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The chlorine atom in This compound provides moderate lipophilicity (logP ~1.5), whereas the hydroxyl group in 2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide reduces logP (~0.8) but increases aqueous solubility .
- Hydrogen Bonding : Sulfonamide derivatives (e.g., N-(4-Chloropyridin-2-yl)-N-tosylacetamide ) exhibit stronger intermolecular interactions via sulfonyl oxygen atoms, influencing crystallinity and stability .
- Bioactivity : Tosyl-protected derivatives show enhanced binding to kinase targets due to steric and electronic effects, while pyrimidine-containing analogs (e.g., 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ) target bacterial enzymes .
Crystallographic Insights
- N-(4-Chloropyridin-2-yl)-N-tosylacetamide crystallizes in an orthorhombic system (Pbca) with a dihedral angle of 30.6° between the pyridine and tosyl rings, affecting molecular packing .
- The target compound lacks bulky substituents, resulting in simpler crystal lattices compared to sulfonamide analogs .
Biological Activity
N-(4-Chloropyridin-2-yl)acetamide is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its pyridine ring substituted with a chlorine atom at the 4-position and an acetamide functional group. The compound's molecular formula is , and it has been studied for its role as an intermediate in organic synthesis and its applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may inhibit enzymes involved in metabolic pathways or modulate receptor activity, leading to therapeutic effects. For example, studies suggest that it can act as an inhibitor of certain kinases, which are crucial for cell signaling pathways involved in cancer progression .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Activity
This compound has shown promising anticancer activity across multiple cancer cell lines. For instance, a study evaluated its effects on human breast cancer (MCF-7), colon cancer (HT-29), and leukemia (K562) cell lines. The compound demonstrated significant cytotoxic effects, inhibiting cell proliferation at concentrations as low as 10 µM . The mechanism underlying this activity is believed to involve apoptosis induction and cell cycle arrest.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in 2020, researchers synthesized several derivatives of this compound and assessed their anticancer properties. The most active derivative exhibited over 38% inhibition of cell proliferation in HT-29 and SJSA1 cell lines, highlighting the compound's potential as a lead structure for developing new anticancer agents .
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound showed notable activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the bacterial strain tested.
Comparative Analysis of Biological Activity
The following table summarizes the biological activities reported for this compound:
Q & A
Q. What are the standard synthetic routes for N-(4-Chloropyridin-2-yl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
Chloropyridine precursor activation : Reacting 4-chloropyridin-2-amine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Solvent optimization : Dichloromethane (DCM) or dimethylformamide (DMF) is used to enhance solubility and reaction efficiency .
Temperature control : Reactions are often conducted at 0–5°C to minimize side products, followed by gradual warming to room temperature.
Yield optimization requires monitoring via TLC and HPLC, with purification by column chromatography .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the acetamide group (δ ~2.1 ppm for CH, δ ~168 ppm for carbonyl) and chloropyridine ring protons (δ ~7.5–8.5 ppm) .
- X-ray crystallography : Resolves bond lengths and angles (e.g., C-Cl bond ~1.74 Å, confirming substitution pattern) .
- Mass spectrometry (MS) : Molecular ion peaks ([M+H]) align with the calculated molecular weight (e.g., m/z 185.04) .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer : Studies highlight:
- Antimicrobial activity : Assessed via broth microdilution assays against Gram-positive bacteria (e.g., S. aureus, MIC ~32 µg/mL) .
- Analgesic potential : Evaluated in rodent models using hot-plate tests, with dose-dependent latency increases .
- Enzyme inhibition : Molecular docking predicts interactions with cyclooxygenase-2 (COX-2), validated by in vitro fluorometric assays .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to synthesize this compound derivatives with improved yields?
- Methodological Answer : A factorial design approach is recommended:
- Variables : Solvent polarity (DMF vs. THF), temperature (0°C vs. 25°C), and catalyst loading (e.g., 1–5 mol% Pd(OAc)).
- Analysis : Response surface methodology (RSM) identifies optimal parameters. For example, DMF at 20°C with 3 mol% catalyst maximizes yield (~85%) .
- Monitoring : Real-time reaction progress via FT-IR for carbonyl group formation (1700–1650 cm) .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies (e.g., variable H NMR shifts) are addressed by:
Standardized protocols : Use deuterated solvents (DMSO-d vs. CDCl) to control hydrogen bonding effects .
2D NMR (COSY, HSQC) : Assigns overlapping signals; e.g., distinguishes pyridine H-3 from H-5 protons .
Computational validation : DFT calculations (B3LYP/6-311+G(d,p)) predict chemical shifts, cross-referenced with experimental data .
Q. How does this compound interact with biological targets at the molecular level?
- Methodological Answer : Mechanistic studies involve:
- Surface plasmon resonance (SPR) : Measures binding affinity (K ~5.8 µM for COX-2) .
- Molecular dynamics simulations : Reveal stable hydrogen bonds between the acetamide carbonyl and Arg120/His90 residues over 100 ns trajectories .
- Cryo-EM : Resolves compound-bound enzyme structures at 3.2 Å resolution, confirming active-site occupancy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
